Propyl 4-hydroxy-3-methoxybenzoate
Overview
Description
Propyl 4-hydroxy-3-methoxybenzoate is a chemical compound with the molecular formula C11H14O4 . It belongs to a group called parabens, which are commonly used as preservatives in cosmetics, skin care products, food, and beverages . It shows strong antimicrobial activity against a wide range of micro-organisms .
Synthesis Analysis
Propyl 4-hydroxy-3-methoxybenzoate can be prepared by reacting p-hydroxybenzoic acid with n-propanol in the presence of an acidic ionic liquid . It is reported to be an endocrine disrupting compound .Molecular Structure Analysis
The molecular structure of Propyl 4-hydroxy-3-methoxybenzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The average mass is 210.227 Da and the monoisotopic mass is 210.089203 Da .Physical And Chemical Properties Analysis
Propyl 4-hydroxy-3-methoxybenzoate is a white to brown solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available from the search results.Scientific Research Applications
Flavor Molecule Encapsulation : Propyl 4-hydroxy-3-methoxybenzoate has been used in encapsulating flavor molecules. For instance, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been successfully intercalated into layered double hydroxide to produce nanohybrids for controlled flavor release in foods (Hong, Oh, & Choy, 2008).
Pharmaceutical Applications : Research has identified its presence in various medicinal plants, suggesting its potential medicinal properties. For example, it was isolated from the aerial parts of Stocksia brahuica, a plant known for various health benefits (Ali, Ahmad, Zahid, & Tareen, 1998).
Biodegradation and Enzymatic Interaction Studies : Studies on the interaction of Propyl 4-hydroxy-3-methoxybenzoate with enzyme systems, such as in Pseudomonas putida, have been conducted to understand its biodegradation and metabolic pathways (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Environmental Science and Toxicology : Research on Propyl 4-hydroxy-3-methoxybenzoate includes its detection in environmental samples, such as human milk, and studies on its toxicity and safety. For instance, a study on its safety assessment reviewed its use as a preservative in foods, drugs, and cosmetics, including its absorption, metabolism, and excretion in humans (Soni, Burdock, Taylor, & Greenberg, 2001).
Chemical Synthesis and Organic Chemistry : Various studies have focused on the synthesis of derivatives and analogs of Propyl 4-hydroxy-3-methoxybenzoate, exploring its potential in creating new compounds with potential applications in different fields (Shao, 1995).
Antibacterial and Antidiabetic Properties : Certain studies have investigated the antibacterial and antidiabetic properties of compounds related to Propyl 4-hydroxy-3-methoxybenzoate, indicating its potential in the development of new pharmaceuticals (Bhatt, Sati, Bahuguna, Semwal, & Semwal, 2018).
Analytical Chemistry : Its presence in various samples has been detected using advanced analytical methods, like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Ye, Bishop, Needham, & Calafat, 2008).
Cosmetic Industry Applications : Propyl 4-hydroxy-3-methoxybenzoate is used as a preservative and antimicrobial agent in cosmetics, with studies exploring its synthesis and application in this field (Villa, Baldassari, Gambaro, Mariani, & Loupy, 2005).
Biomedical Research : Its potential in biomedical applications, like in the design of pH-sensitive hydrogels for drug delivery systems, has also been studied (Allcock & Ambrosio, 1996).
Mechanistic Studies in Biochemical Pharmacology : Research into the mechanism of its action on cellular systems, such as its effects on mitochondrial function and cytotoxicity in rat hepatocytes, has been conducted to understand its biological impact (Nakagawa & Moldéus, 1998).
Safety And Hazards
properties
IUPAC Name |
propyl 4-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h4-5,7,12H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCHMMFTLXGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284108 | |
Record name | propyl 4-hydroxy-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-hydroxy-3-methoxybenzoate | |
CAS RN |
6273-95-6 | |
Record name | Propyl 4-hydroxy-3-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6273-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl 4-hydroxy-3-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006273956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6273-95-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propyl 4-hydroxy-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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